2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]acetic acid
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Overview
Description
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]acetic acid, also known as 7-Cl-O-Necrostatin-1, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of cell death research.
Mechanism of Action
The mechanism of action of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]acetic acid involves the inhibition of the enzyme receptor-interacting protein kinase 1 (RIPK1), which is a key regulator of necroptosis. By inhibiting RIPK1, the compound prevents the activation of downstream signaling pathways that lead to necroptosis.
Biochemical and Physiological Effects
In addition to its potential use in inhibiting necroptosis, this compound has also been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. This suggests that the compound may have potential applications in the treatment of neurodegenerative disorders such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]acetic acid in lab experiments is its specificity for inhibiting RIPK1, which allows for more precise control over the inhibition of necroptosis. However, one limitation is that the compound has low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several potential future directions for research involving 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]acetic acid. One possibility is to explore its potential use in the treatment of various diseases that are associated with necroptosis, such as cancer and inflammatory diseases. Another potential direction is to investigate its effects on other enzymes and biochemical pathways, such as MAO-B inhibition, and its potential applications in the treatment of neurodegenerative disorders. Additionally, further research could be conducted to improve the compound's solubility and stability, which would make it easier to work with in lab experiments.
Synthesis Methods
The synthesis of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]acetic acid involves the reaction of 7-chloro-1,3-benzodioxole-5-carbonyl chloride with glycine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Scientific Research Applications
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]acetic acid has been found to have potential applications in the field of cell death research. Specifically, it has been shown to inhibit necroptosis, a form of programmed cell death that is implicated in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
properties
IUPAC Name |
2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO5/c11-6-1-5(10(15)12-3-8(13)14)2-7-9(6)17-4-16-7/h1-2H,3-4H2,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZMYTDETYOVFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)C(=O)NCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.